molecular formula C13H17NO3 B2633636 [(propan-2-yl)carbamoyl]methyl 4-methylbenzoate CAS No. 1002663-55-9

[(propan-2-yl)carbamoyl]methyl 4-methylbenzoate

Cat. No.: B2633636
CAS No.: 1002663-55-9
M. Wt: 235.283
InChI Key: GUHABBJXZOKBLO-UHFFFAOYSA-N
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Description

[(Propan-2-yl)carbamoyl]methyl 4-methylbenzoate is an ester derivative of 4-methylbenzoic acid. Its structure comprises a 4-methyl-substituted benzene ring esterified with a [(propan-2-yl)carbamoyl]methyl group. The carbamoyl moiety (NHCO-) introduces hydrogen-bonding capabilities, while the isopropyl (propan-2-yl) group enhances lipophilicity. Its synthesis likely follows standard esterification or carbamoylation protocols, with crystallographic characterization achievable via tools like SHELX .

Properties

IUPAC Name

[2-oxo-2-(propan-2-ylamino)ethyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(2)14-12(15)8-17-13(16)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHABBJXZOKBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(propan-2-yl)carbamoyl]methyl 4-methylbenzoate typically involves the reaction of 4-methylbenzoic acid with isopropyl carbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[(Propan-2-yl)carbamoyl]methyl 4-methylbenzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major product is 4-methylbenzoic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

[(Propan-2-yl)carbamoyl]methyl 4-methylbenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(propan-2-yl)carbamoyl]methyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Research Findings and Implications

Functional Group Impact on Bioactivity

  • Propylparaben: The phenolic -OH group is critical for antimicrobial activity but limits lipophilicity, restricting blood-brain barrier penetration .
  • Target Compound : The 4-methyl group may reduce antimicrobial efficacy compared to parabens but improve membrane permeability for systemic applications.
  • Chloropyrimidine Derivative : The heterocycle and carbamoyl group likely enhance binding to enzymatic active sites, as seen in kinase inhibitors .

Biological Activity

[(propan-2-yl)carbamoyl]methyl 4-methylbenzoate, a carbamate derivative, exhibits a range of biological activities that are relevant in pharmacology and biochemistry. This compound has garnered attention for its potential applications in enzyme inhibition, anti-inflammatory effects, and interactions with various biological pathways.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H15NO3
  • Molecular Weight : 221.25 g/mol
  • Functional Groups : Carbamate and ester groups contribute to its reactivity and biological interactions.

Enzyme Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is through enzyme inhibition. The carbamate moiety is known to interact with active sites on enzymes, leading to a decrease in their catalytic activity. This property can be particularly useful in the development of therapeutic agents targeting specific enzymatic pathways involved in diseases such as cancer and diabetes.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that related benzoate derivatives can attenuate inflammatory responses by modulating cytokine production in macrophages . The compound's ability to inhibit the inflammatory paracrine loop between macrophages and adipocytes suggests potential applications in treating metabolic disorders linked to chronic inflammation .

Case Studies

  • Inhibition of Macrophage Activation : A study demonstrated that derivatives of benzoate could significantly reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect was attributed to the compound's ability to interfere with signaling pathways related to inflammation .
  • Antidiabetic Potential : Another investigation focused on the impact of similar compounds on insulin sensitivity in diabetic models. The results indicated that these compounds could improve insulin sensitivity by reducing inflammation within adipose tissues, thereby suggesting their potential utility in diabetes management .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Targeting : The carbamate group can form covalent bonds with serine or cysteine residues in enzyme active sites, leading to irreversible inhibition.
  • Receptor Modulation : The compound may also influence nuclear receptors involved in lipid metabolism and inflammation, such as Liver X Receptors (LXRs), which play a crucial role in regulating cholesterol homeostasis and inflammatory responses .

Comparative Table of Biological Activities

Activity TypeMechanismReference
Enzyme InhibitionCovalent bond formation
Anti-inflammatoryCytokine modulation
Insulin SensitivityReduced adipose inflammation

Future Directions

Further research is needed to explore the full spectrum of biological activities associated with this compound. This includes:

  • In Vivo Studies : More comprehensive animal studies to assess the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Investigating the specific molecular pathways affected by the compound to better understand its potential therapeutic applications.

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